MGS0028

Description

Properties

CAS No. |

321963-33-1 |

|---|---|

Molecular Formula |

C8H8FNO5 |

Molecular Weight |

217.15 g/mol |

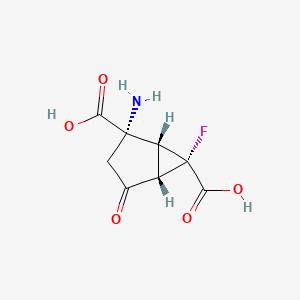

IUPAC Name |

(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H8FNO5/c9-8(6(14)15)3-2(11)1-7(10,4(3)8)5(12)13/h3-4H,1,10H2,(H,12,13)(H,14,15)/t3-,4-,7+,8-/m1/s1 |

InChI Key |

KFAGJPNFERWZJA-JKBXLQNXSA-N |

Isomeric SMILES |

C1C(=O)[C@@H]2[C@H]([C@@]1(C(=O)O)N)[C@]2(C(=O)O)F |

Canonical SMILES |

C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-6-fluoro-4-oxobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0028 MGS-0028 MGS0028 |

Origin of Product |

United States |

Foundational & Exploratory

MGS0028: An In-Depth Technical Guide to its Mechanism of Action in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors play a critical role in modulating glutamatergic neurotransmission, and their activation is a key therapeutic strategy for psychiatric disorders characterized by excessive glutamate release, such as schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of MGS0028, including its interaction with mGluR2 and mGluR3, the subsequent intracellular signaling cascade, and its effects on neuronal function. This document details the quantitative pharmacological data, experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Introduction to MGS0028 and its Molecular Targets

MGS0028 is a systemically active compound that readily crosses the blood-brain barrier. Its primary targets in the central nervous system are the metabotropic glutamate receptors 2 (mGluR2) and 3 (mGluR3). These receptors are G-protein coupled receptors (GPCRs) belonging to the Class C family, characterized by a large extracellular venus flytrap domain where the endogenous ligand, glutamate, binds.

mGluR2 and mGluR3 are predominantly located presynaptically on glutamatergic neurons, where they function as autoreceptors to inhibit glutamate release. They are also found on postsynaptic neurons and glial cells, suggesting a broader role in modulating neuronal excitability and synaptic plasticity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of MGS0028 at its target receptors.

| Parameter | Receptor | Value | Assay Conditions | Reference |

| EC50 | mGluR2 | 0.57 nM | cAMP functional assay in CHO cells | [1] |

| EC50 | mGluR3 | 2.07 nM | cAMP functional assay in CHO cells | [1] |

Table 1: In Vitro Potency of MGS0028

| Animal Model | Behavioral Effect | Effective Dose Range (p.o.) | Reference |

| Rat | Attenuation of Conditioned Avoidance Response | 0.3, 1, and 3 mg/kg | [2] |

Table 2: In Vivo Efficacy of MGS0028

Mechanism of Action: Signaling Pathway

As an agonist at mGluR2 and mGluR3, MGS0028 activates a canonical Gi/o-coupled signaling pathway. This cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Upon binding of MGS0028 to the extracellular domain of mGluR2 or mGluR3, a conformational change is induced, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), leading to decreased activation of protein kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, including transcription factors like CREB, thereby modulating gene expression. The Gβγ subunit can also directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, contributing to a reduction in neuronal excitability and neurotransmitter release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MGS0028.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a competitive binding assay to determine the affinity of MGS0028 for mGluR2 and mGluR3.

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]LY341495, a potent mGluR2/3 antagonist) and increasing concentrations of MGS0028.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of MGS0028 that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Determining Potency (EC50)

This protocol describes a functional assay to measure the ability of MGS0028 to inhibit adenylyl cyclase activity.

-

Cell Culture: CHO cells stably expressing human mGluR2 or mGluR3 are cultured to confluence.

-

Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) and increasing concentrations of MGS0028.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of MGS0028. The EC50 value, representing the concentration of MGS0028 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is determined.

In Vivo Microdialysis for Measuring Glutamate Release

This protocol details a method to assess the effect of MGS0028 on glutamate release in the prefrontal cortex of a rodent model of schizophrenia.

-

Animal Model: An animal model with hyper-glutamatergic activity, such as rats treated with the NMDA receptor antagonist phencyclidine (PCP) or MK-801, is used.

-

Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the prefrontal cortex of the anesthetized rat.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate levels.

-

Drug Administration: MGS0028 is administered systemically (e.g., orally).

-

Analysis: Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Interpretation: The effect of MGS0028 on glutamate release is determined by comparing post-drug glutamate levels to the baseline.

Conditioned Avoidance Response (CAR) Model

This behavioral model is used to assess the antipsychotic-like potential of MGS0028.

-

Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).

-

Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

-

Testing: Once trained, the rats are treated with MGS0028 or a vehicle control before being placed in the shuttle box.

-

Data Collection: The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.

-

Interpretation: A reduction in the number of avoidance responses without a significant effect on escape responses is indicative of an antipsychotic-like effect.

Conclusion

MGS0028 is a highly potent and selective agonist of mGluR2 and mGluR3. Its mechanism of action is centered on the activation of the Gi/o signaling pathway, leading to a reduction in adenylyl cyclase activity, decreased intracellular cAMP levels, and ultimately, the inhibition of excessive glutamate release. Preclinical studies have demonstrated its efficacy in animal models relevant to schizophrenia. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel therapeutics for psychiatric disorders.

References

MGS0028: An In-Depth Technical Guide to the Function of a Selective mGlu2/3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0028 is a potent and selective agonist for the metabotropic glutamate receptors 2 and 3 (mGlu2/3). As a member of the Group II metabotropic glutamate receptors, its mechanism of action is centered on the modulation of glutamatergic neurotransmission. Predominantly expressed on presynaptic terminals, mGlu2/3 receptors act as autoreceptors to inhibit glutamate release. MGS0028, by activating these receptors, effectively dampens excessive glutamate signaling, a pathophysiological hallmark of several neuropsychiatric disorders. This technical guide provides a comprehensive overview of the function of MGS0028, detailing its mechanism of action, summarizing key preclinical findings, and outlining relevant experimental protocols.

Core Mechanism of Action: mGlu2/3 Receptor Activation

MGS0028 exerts its pharmacological effects by binding to and activating mGlu2 and mGlu3 receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o signaling cascade. Upon agonist binding, a conformational change in the receptor activates the associated G-protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

Downstream Signaling Pathways

The activation of the Gαi/o pathway by MGS0028 initiates several downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized downstream effect of mGlu2/3 receptor activation is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, MGS0028 reduces intracellular cAMP levels, which in turn decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit, liberated upon receptor activation, can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (CaV), which reduces calcium influx into the presynaptic terminal and subsequently decreases neurotransmitter release. Additionally, Gβγ can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which also contributes to the inhibition of neurotransmitter release.

-

MAPK/ERK Pathway Activation: Evidence also suggests that mGlu2/3 receptor activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The precise mechanisms and functional consequences of this pathway activation in the context of MGS0028's action are still under investigation but may play a role in longer-term synaptic plasticity.

Quantitative Data

While extensive quantitative data for MGS0028 is proprietary and not fully available in the public domain, preclinical studies have provided some key parameters.

| Parameter | Value | Species | Assay/Model | Reference |

| In Vivo Efficacy | ||||

| Effective Dose (Conditioned Avoidance Response) | 0.3, 1, and 3 mg/kg (p.o.) | Rat | Conditioned Avoidance Response | [1] |

Note: Specific Ki and EC50/IC50 values for MGS0028 binding to mGlu2 and mGlu3 receptors and its functional potency in assays such as adenylyl cyclase inhibition are not consistently reported in publicly available literature. These values are critical for a complete pharmacological profile and are typically determined during early-stage drug development.

Preclinical Evidence and Therapeutic Potential

Preclinical studies have demonstrated the potential of MGS0028 as a therapeutic agent for psychiatric disorders, particularly schizophrenia. The glutamatergic hypothesis of schizophrenia posits that dysregulation of glutamate neurotransmission contributes to the symptoms of the disease. By acting as an mGlu2/3 receptor agonist, MGS0028 can normalize this dysregulation.

Antipsychotic-like Activity

-

Conditioned Avoidance Response (CAR): MGS0028 has been shown to dose-dependently reduce conditioned avoidance responses in rats.[1] This behavioral paradigm is a well-established screening tool for antipsychotic drugs. The ability of a compound to suppress the avoidance response without impairing the escape response is indicative of antipsychotic-like activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MGS0028 and other mGlu2/3 receptor agonists.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like effects of MGS0028.

Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

Procedure:

-

Acclimation: Rats are individually placed in the shuttle box for a period of habituation to the environment.

-

Training: A trial begins with the presentation of the CS. If the rat moves to the other compartment within a specified time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the CS is terminated. If the rat fails to move, the US (foot shock) is delivered. If the rat then moves to the other compartment, it is recorded as an escape response.

-

Drug Administration: MGS0028 or vehicle is administered orally (p.o.) at varying doses (e.g., 0.3, 1, and 3 mg/kg) at a specified time before the test session.[1]

-

Testing: The number of avoidance and escape responses is recorded over a set number of trials.

Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

In Vivo Microdialysis for Glutamate Release

Objective: To measure the effect of MGS0028 on extracellular glutamate levels in specific brain regions.

Apparatus: A stereotaxic frame, a microdialysis probe, a syringe pump, and a fraction collector. The analytical system typically consists of high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Procedure:

-

Surgery: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or striatum).

-

Recovery: The animal is allowed to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.

-

Drug Administration: MGS0028 is administered systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Collection: Dialysate samples continue to be collected to measure changes in glutamate concentration following drug administration.

-

Sample Analysis: The concentration of glutamate in the dialysate samples is quantified using HPLC.

Data Analysis: Glutamate concentrations are expressed as a percentage of the mean baseline concentration. Statistical analysis is used to determine if MGS0028 significantly alters extracellular glutamate levels compared to baseline and/or a vehicle control.

Pharmacokinetics, Toxicology, and Clinical Development

Detailed information regarding the preclinical pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of MGS0028 is not extensively available in the public domain. Such studies are crucial for determining the drug-like properties and safety profile of a compound before it can be advanced to clinical trials.

As of the latest available information, there are no publicly registered clinical trials specifically investigating MGS0028 for any indication. However, other mGlu2/3 receptor agonists, such as LY2140023 (a prodrug of LY404039), have been evaluated in Phase 2 clinical trials for the treatment of schizophrenia, showing promising results in improving both positive and negative symptoms.[2] The outcomes of these trials provide a strong rationale for the continued investigation of this class of compounds, including MGS0028.

Conclusion

MGS0028 is a selective mGlu2/3 receptor agonist with a clear mechanism of action involving the Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channel activity, leading to a reduction in presynaptic glutamate release. Preclinical studies have demonstrated its potential as an antipsychotic agent. Further research, including the public dissemination of comprehensive quantitative pharmacological data and the initiation of clinical trials, is necessary to fully elucidate the therapeutic utility of MGS0028 in treating psychiatric disorders. This technical guide provides a foundational understanding of the function of MGS0028 for researchers and drug development professionals interested in the modulation of the glutamatergic system for the treatment of central nervous system disorders.

References

MGS0028's role in glutamatergic neurotransmission

An In-Depth Technical Guide to MGS0028's Role in Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic neurotransmission is the primary mechanism of excitatory signaling in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs), particularly the group II subtypes (mGluR2 and mGluR3), represent key targets for therapeutic intervention due to their role in modulating glutamate release. This technical guide provides a comprehensive overview of MGS0028, a selective agonist for group II mGluRs. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows. MGS0028 acts as a presynaptic autoreceptor agonist, reducing excessive glutamate release and demonstrating potential therapeutic efficacy in preclinical models of psychiatric disorders.

Introduction to Glutamatergic Neurotransmission and Group II mGluRs

Glutamate is the most abundant excitatory neurotransmitter in the mammalian brain, essential for processes like learning, memory, and synaptic plasticity.[1][2] Glutamate exerts its effects through both ionotropic receptors (NMDA, AMPA, Kainate), which are ligand-gated ion channels mediating fast synaptic transmission, and metabotropic receptors (mGluRs), which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability more slowly through second messenger systems.[3][4]

mGluRs are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3][5] Group II mGluRs, comprising mGluR2 and mGluR3, are of significant interest.

-

Localization : They are predominantly located on presynaptic terminals of glutamatergic neurons, where they function as inhibitory autoreceptors.[5][6] They are also found on postsynaptic neurons and glial cells.[6]

-

Signaling : As Gi/Go-coupled receptors, their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7]

-

Function : The primary role of presynaptic group II mGluRs is to inhibit the release of glutamate.[3][5] By sensing synaptic glutamate levels, they provide a negative feedback mechanism to prevent excessive excitation and potential excitotoxicity.[3] This modulatory role makes them a prime target for drugs aimed at correcting glutamatergic imbalances.

MGS0028: A Selective Group II mGluR Agonist

MGS0028 is a potent and selective agonist for mGluR2 and mGluR3.[8][9] By activating these presynaptic autoreceptors, MGS0028 effectively reduces the release of glutamate into the synaptic cleft. This action underlies its potential therapeutic effects, particularly in conditions characterized by excessive glutamatergic activity, such as certain psychiatric disorders.[10][11] Preclinical studies have shown that MGS0028 exhibits antipsychotic-like properties and can reverse behavioral and cognitive deficits in animal models.[5][10][11]

Mechanism of Action

The primary mechanism of MGS0028 involves the activation of presynaptic Gi/Go-coupled mGluR2/3. This initiates a signaling cascade that inhibits voltage-gated calcium channels and reduces the efficacy of the neurotransmitter release machinery, ultimately decreasing the probability of glutamate-containing vesicle fusion and release.

Quantitative Data

| Study Type | Animal Model | Doses Administered (p.o.) | Observed Effect | Reference |

| Antipsychotic-like Activity | Rat | 0.3, 1, and 3 mg/kg | Dose-dependent reduction in conditioned avoidance responding. | [5] |

| Cognitive Enhancement | Mouse | 0.1 mg/kg | Improvement in recognition memory deficits in the Novel Object Recognition Test. | [11] |

| Behavioral Normalization | Mouse | Not specified | Attenuation of hyperactivity and aggression in isolation-reared mice. | [10] |

Experimental Protocols

The effects of MGS0028 have been primarily evaluated using behavioral assays in rodents. The following sections detail the methodologies for key experiments.

Conditioned Avoidance Response (CAR) Test

The CAR test is a well-established model for predicting the efficacy of antipsychotic drugs.[12][13] Drugs that selectively suppress the conditioned response (avoidance) without impairing the unconditioned response (escape) are considered to have antipsychotic potential.[13]

Objective: To assess the antipsychotic-like effects of MGS0028 by measuring its ability to disrupt a learned avoidance behavior.

Methodology:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual cue (e.g., a tone or light) serves as the conditioned stimulus (CS).

-

Acquisition Training:

-

A rat is placed in one compartment of the shuttle box.

-

The CS is presented for a fixed duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.

-

If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor at the end of the CS period.

-

The shock continues until the rat escapes to the other compartment (an "escape response").

-

Trials are repeated with an inter-trial interval until a stable baseline of avoidance responding is achieved.

-

-

Drug Testing:

-

Once trained, rats are administered MGS0028 (e.g., 0.3, 1, 3 mg/kg, p.o.) or a vehicle control.

-

After a set pre-treatment time, the rats are placed back in the shuttle box and subjected to a session of avoidance trials.

-

The number of avoidance responses and escape latencies are recorded.

-

-

Data Analysis: A significant decrease in the number of avoidance responses without a significant increase in escape failures or latency is indicative of an antipsychotic-like effect.

References

- 1. youtube.com [youtube.com]

- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mmpc.org [mmpc.org]

- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 13. goums.ac.ir [goums.ac.ir]

An In-depth Technical Guide to the Discovery and Development of MGS0028

Introduction

MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. It was developed as a conformationally constrained analog of glutamate, with a rigid bicyclo[3.1.0]hexane structure. This design aimed to lock the molecule in a conformation favorable for binding to group II mGluRs, thereby increasing potency and selectivity. MGS0028 has been investigated for its potential therapeutic applications in psychiatric disorders, particularly those involving glutamatergic dysfunction such as schizophrenia.

Mechanism of Action

MGS0028 exerts its pharmacological effects by acting as an agonist at mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Presynaptically, the activation of mGluR2/3 by MGS0028 leads to a reduction in the release of glutamate, providing a negative feedback mechanism to dampen excessive glutamatergic transmission. This is a key mechanism underlying its potential antipsychotic effects. Additionally, mGluR2/3 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, through the Gβγ subunits of the G-protein.

Signaling Pathway of mGluR2/3 Activation

Caption: Signaling pathway of MGS0028 via mGluR2/3 activation.

Quantitative Data

In Vitro Activity of MGS0028

| Parameter | mGluR2 | mGluR3 | Selectivity | Reference |

| Ki (nM) | 0.570 ± 0.10 | 2.07 ± 0.40 | ~3.6-fold for mGluR2 | [1] |

In Vivo Activity of MGS0028

| Animal Model | Effect | Route of Administration | ED50 | Reference |

| Rat | Inhibition of PCP-induced head-weaving | Oral | 0.090 µg/kg | [1] |

| Rat | Inhibition of PCP-induced hyperactivity | Oral | 0.30 mg/kg | [1] |

| Rat | Reduction of conditioned avoidance responses | Oral | 0.3 - 3 mg/kg (dose-dependent) | [2] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of MGS0028 for mGluR2 and mGluR3.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3 were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

-

Radioligand Binding: Membrane preparations were incubated with a radiolabeled ligand (e.g., [3H]-LY354740) and varying concentrations of the test compound (MGS0028).

-

Incubation and Filtration: The binding reaction was allowed to reach equilibrium. The mixture was then rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]

In Vivo Phencyclidine (PCP)-Induced Behavioral Models in Rats

Objective: To assess the antipsychotic-like potential of MGS0028 by its ability to inhibit PCP-induced abnormal behaviors in rats.

Methodology:

-

Animals: Male Wistar rats were used for the experiments.

-

Drug Administration: MGS0028 was suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. A vehicle control group was also included.

-

PCP Administration: A set time after MGS0028 administration (e.g., 60 minutes), phencyclidine (PCP) was administered subcutaneously (s.c.) to induce hyperlocomotion and head-weaving behaviors.

-

Behavioral Assessment:

-

Hyperactivity: Immediately after PCP injection, rats were placed in an open-field apparatus equipped with infrared sensors to automatically measure locomotor activity for a defined period (e.g., 60 minutes).

-

Head-Weaving: The frequency of lateral head-weaving movements was observed and counted by a trained observer, blind to the treatment conditions, for a specific duration within the observation period.

-

-

Data Analysis: The dose of MGS0028 that produced a 50% reduction in the PCP-induced behavioral response (ED50) was calculated using regression analysis.[1]

Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate the antipsychotic-like activity of MGS0028.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented.

-

Training (Acquisition): A rat is placed in one compartment. The CS is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to associate the CS with the upcoming US and moves to the other compartment during the CS presentation to avoid the shock. This is the conditioned avoidance response.

-

Testing: Once the rats are trained to a stable level of performance, they are treated with MGS0028 or vehicle.

-

Drug Effect Measurement: The number of successful avoidance responses, escape responses (moving after the US has started), and failures to respond are recorded. A reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

-

Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group.[2]

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for MGS0028.

References

- 1. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

MGS0028: A Group II Metabotropic Glutamate Receptor Agonist for the Potential Treatment of Schizophrenia

An In-depth Technical Guide

Executive Summary

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. While current antipsychotics primarily target the dopamine system, there is a growing body of evidence supporting the role of glutamatergic dysfunction in the pathophysiology of schizophrenia. This has led to the exploration of novel therapeutic targets within the glutamate system. MGS0028, a selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3), has emerged as a promising investigational compound. By modulating glutamatergic neurotransmission, MGS0028 offers a mechanistic approach that is distinct from current standard-of-care antipsychotics. This document provides a comprehensive technical overview of MGS0028, including its mechanism of action, preclinical data, and the experimental protocols used to evaluate its potential as a therapeutic agent for schizophrenia.

Introduction to MGS0028 and the Glutamate Hypothesis of Schizophrenia

The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the symptoms of the disorder. Group II metabotropic glutamate receptors, which include mGluR2 and mGluR3, are G-protein coupled receptors that play a crucial role in modulating glutamate release at the synapse.[1][2] These receptors are predominantly located on presynaptic terminals, where their activation leads to an inhibition of glutamate release.[3] MGS0028 is a potent and selective agonist for these mGluR2/3 receptors.[4] By activating these autoreceptors, MGS0028 is hypothesized to reduce excessive glutamate release in key brain regions implicated in schizophrenia, thereby restoring synaptic homeostasis and alleviating symptoms.

Pharmacological Profile of MGS0028

MGS0028 demonstrates high potency and selectivity for mGluR2/3. The available quantitative data on its in vitro activity is summarized below.

Table 1: In Vitro Functional Activity of MGS0028

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| mGluR2 | cAMP formation | CHO | EC50 | 1.26 nM | [4] |

Preclinical Efficacy in Animal Models of Schizophrenia

The antipsychotic-like effects of MGS0028 have been evaluated in rodent models that aim to replicate certain behavioral abnormalities observed in schizophrenia.

Conditioned Avoidance Response (CAR)

The CAR test is a widely used behavioral paradigm to screen for antipsychotic activity.[5] In this test, animals learn to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Drugs with antipsychotic potential typically suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus.

Table 2: In Vivo Efficacy of MGS0028 in the Conditioned Avoidance Response Test in Rats

| Species | Model | Doses (p.o.) | Effect | Reference |

| Rat | Conditioned Avoidance Response | 0.3, 1, and 3 mg/kg | Dose-dependent reduction in conditioned avoidance responses | [6] |

Prepulse Inhibition (PPI) Deficits in Isolation-Reared Mice

Prepulse inhibition refers to the phenomenon where a weak sensory stimulus (prepulse) can suppress the startle response to a subsequent strong stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are considered a measure of sensorimotor gating deficits. Social isolation rearing in rodents is a neurodevelopmental model that induces PPI deficits.

While specific quantitative data for MGS0028 in a PPI paradigm was not found in the literature search, studies on other mGluR2/3 agonists have shown reversal of PPI deficits in various animal models.

Mechanism of Action and Signaling Pathways

MGS0028 exerts its effects through the activation of mGluR2 and mGluR3. These receptors are coupled to the inhibitory G-protein, Gαi/o.[1][2][7]

Presynaptic Inhibition of Glutamate Release

The primary mechanism of action of MGS0028 is the activation of presynaptic mGluR2/3, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP, via the protein kinase A (PKA) signaling pathway, ultimately results in a decrease in glutamate release from the presynaptic terminal.[2] The Gβγ subunits liberated from the activated G-protein can also directly modulate the function of voltage-gated calcium channels, further contributing to the inhibition of neurotransmitter release.[1][7]

Caption: Presynaptic signaling pathway of MGS0028.

Postsynaptic and Glial Modulation

In addition to their presynaptic localization, mGluR2/3 are also found on postsynaptic neurons and glial cells.[3] Postsynaptic activation of these receptors can modulate the function of other receptors, including NMDA receptors, and influence intracellular signaling cascades such as the MAPK and PI3 kinase pathways.[1][8] The expression of mGluR3 on glial cells suggests that MGS0028 may also influence glutamate homeostasis through glial-neuronal interactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the key experiments cited.

Conditioned Avoidance Response (CAR) in Rats

-

Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of the box is a grid capable of delivering a mild electric footshock. A light or a tone serves as the conditioned stimulus (CS).

-

Procedure:

-

Acclimation: Rats are individually placed in the shuttle box for a period of acclimatization.

-

Training: A trial begins with the presentation of the CS (e.g., a light) for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment.

-

Testing: After a stable baseline of avoidance responding is established, animals are treated with MGS0028 (e.g., 0.3, 1, or 3 mg/kg, p.o.) or vehicle at a specified time before the test session. The number of avoidance and escape responses is recorded.

-

-

Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[5][6]

Caption: Experimental workflow for the Conditioned Avoidance Response test.

Prepulse Inhibition (PPI) in Mice

-

Apparatus: A startle chamber equipped with a sensor to detect whole-body startle responses. A speaker delivers background noise, prepulses, and startling pulses.

-

Procedure:

-

Acclimation: Mice are placed in the startle chamber for a 5-minute acclimation period with background white noise.

-

Testing Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 74, 78, or 82 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

Drug Administration: MGS0028 or vehicle is administered at a specified time before the testing session.

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[9][10]

Pharmacokinetics

Understanding the pharmacokinetic properties of MGS0028 is essential for interpreting in vivo data and for designing clinical studies.

Discussion and Future Directions

MGS0028 represents a promising therapeutic candidate for schizophrenia based on its distinct mechanism of action within the glutamatergic system. Preclinical studies have demonstrated its potential to ameliorate behaviors relevant to the symptoms of schizophrenia. The high potency of MGS0028 at the mGluR2 receptor suggests that it may be effective at low doses, potentially minimizing off-target effects.

However, several key questions remain. The precise contribution of mGluR2 versus mGluR3 activation to the antipsychotic-like effects of MGS0028 is yet to be fully elucidated. While preclinical data are encouraging, the translation of these findings to clinical efficacy in schizophrenia patients is a significant hurdle, as evidenced by the mixed results of other mGluR2/3 agonists in later-stage clinical trials. Future research should focus on obtaining a more complete pharmacological and pharmacokinetic profile of MGS0028, including its activity at the mGluR3 receptor and its brain penetration characteristics. Further studies in a wider range of preclinical models, including those that assess cognitive deficits, are also warranted.

Caption: Logical framework of MGS0028's therapeutic potential.

Conclusion

MGS0028 is a potent and selective mGluR2/3 agonist with a compelling preclinical rationale for its development as a novel therapeutic for schizophrenia. Its mechanism of action, centered on the modulation of the glutamate system, offers the potential for a differentiated efficacy and safety profile compared to existing antipsychotics. The data summarized in this guide provide a strong foundation for continued investigation into the therapeutic utility of MGS0028. Further preclinical and clinical research is necessary to fully characterize its properties and to determine its ultimate role in the treatment of schizophrenia.

References

- 1. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]

- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 6. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mousephenotype.org [web.mousephenotype.org]

- 10. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

MGS0028: A Deep Dive into its Pharmacology as a Selective mGluR2/3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission. Primarily located presynaptically, they act as autoreceptors to inhibit glutamate release, thereby fine-tuning synaptic plasticity and neuronal excitability. The selective activation of mGluR2/3 by MGS0028 has positioned it as a valuable research tool and a potential therapeutic agent for psychiatric disorders characterized by excessive glutamate signaling, such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacology of MGS0028, including its in vitro and in vivo properties, the underlying signaling pathways, and detailed experimental methodologies.

Core Pharmacology of MGS0028

MGS0028 is chemically defined as (1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Its pharmacological activity is centered on its selective agonist action at mGluR2 and mGluR3.

In Vitro Pharmacology

The in vitro activity of MGS0028 has been characterized through binding and functional assays, typically in cell lines expressing recombinant human or rat mGluR2 or mGluR3.

Table 1: In Vitro Activity of MGS0028

| Parameter | Receptor | Value | Assay System | Reference |

| EC50 | mGluR2 | 0.57 nM | Forskolin-induced cAMP formation assay in CHO cells | [1] |

| EC50 | mGluR3 | 2.07 nM | Forskolin-induced cAMP formation assay in CHO cells | [1] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

In Vivo Pharmacology

In vivo studies have primarily focused on rodent models to investigate the antipsychotic-like and cognitive-enhancing effects of MGS0028.

Table 2: In Vivo Efficacy of MGS0028

| Animal Model | Species | Dosing | Key Findings | Reference |

| Conditioned Avoidance Response | Rat | 0.3, 1, and 3 mg/kg, p.o. | Significantly reduced conditioned avoidance responses in a dose-dependent manner. | [2] |

| Isolation Rearing-Induced Abnormal Behaviors | Mouse | Not specified | Attenuated hyperactivity and aggressive behaviors; reversed deficits in prepulse inhibition. | [3] |

| PACAP-Deficient Mice (Model for psychiatric disorders) | Mouse | 0.1 mg/kg | Improved impairments in the novel object recognition test, hyperactivity, and jumping behaviors. |

Signaling Pathways

Activation of mGluR2 and mGluR3 by MGS0028 initiates a signaling cascade through the heterotrimeric G-protein Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels and other signaling proteins like those in the MAPK and PI3K pathways.[4][5][6]

Experimental Protocols

Forskolin-Induced cAMP Formation Assay

This assay is a standard method to determine the functional activity of Gi/o-coupled receptors like mGluR2/3.

Workflow:

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR2 or mGluR3 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Compound Incubation: The culture medium is replaced with a stimulation buffer containing varying concentrations of MGS0028.

-

Forskolin Stimulation: After a pre-incubation period with MGS0028, forskolin (a direct activator of adenylyl cyclase) is added to all wells to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF® or AlphaScreen®).

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by MGS0028 is plotted against the agonist concentration, and the EC50 value is determined using a non-linear regression analysis.

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a widely used behavioral paradigm to screen for antipsychotic-like activity.[2][7][8][9][10]

Workflow:

Methodology:

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. Each compartment is equipped with a light or sound source to serve as the conditioned stimulus (CS).

-

Training: Rats are trained to associate the CS with an impending unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation. Training continues until a stable baseline of avoidance responding is achieved.

-

Drug Administration: MGS0028 is administered orally (p.o.) at various doses (e.g., 0.3, 1, and 3 mg/kg) prior to the test session. A vehicle group serves as the control.

-

Testing: Following drug administration, the rats are placed back in the shuttle box, and a series of trials are conducted. The number of successful avoidances (crossing during the CS), escape responses (crossing during the US), and failures to respond are recorded.

-

Data Analysis: The percentage of conditioned avoidance responses is calculated for each group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Conclusion

MGS0028 is a highly potent and selective agonist of mGluR2 and mGluR3. Its ability to modulate glutamatergic neurotransmission through the Gi/o-cAMP signaling pathway provides a strong rationale for its investigation in psychiatric disorders. In vivo studies have demonstrated its efficacy in animal models of psychosis and cognitive deficits. The detailed pharmacological profile and experimental methodologies presented in this guide are intended to support further research into the therapeutic potential of MGS0028 and other selective group II mGluR agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the ability of dopamine receptor agonists to inhibit forskolin-stimulated adenosine 3'5'-cyclic monophosphate (cAMP) accumulation via D2L (long isoform) and D3 receptors expressed in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conductscience.com [conductscience.com]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MGS0028 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3). While direct experimental data on the effects of MGS0028 on synaptic plasticity are limited in publicly available literature, this technical guide synthesizes the well-established roles of group II mGluR activation in modulating synaptic function. This document provides an in-depth overview of the inferred mechanisms by which MGS0028 likely influences synaptic plasticity, including its impact on long-term potentiation (LTP) and long-term depression (LTD). Detailed experimental protocols for assessing these effects and diagrams of the core signaling pathways are provided to support further research and drug development in this area.

Introduction to MGS0028 and Group II mGluRs

MGS0028 is a selective agonist for mGluR2 and mGluR3, which are G-protein coupled receptors predominantly expressed in the central nervous system. These receptors are key modulators of synaptic transmission and plasticity. Group II mGluRs are typically located presynaptically, where they act as autoreceptors to inhibit the release of glutamate.[1][2] Their activation is generally associated with a dampening of excitatory synaptic transmission. This modulatory role makes them a significant target for therapeutic interventions in neurological and psychiatric disorders characterized by glutamate excitotoxicity.

Inferred Effects of MGS0028 on Synaptic Plasticity

Based on studies of other group II mGluR agonists such as LY354740, LY379268, and (2S,2′R,3′R)-2-(2′,3′-dicarboxycyclopropyl)glycine (DCG-IV), MGS0028 is expected to have significant effects on long-term potentiation (LTP) and long-term depression (LTD), the primary cellular mechanisms underlying learning and memory.

Long-Term Depression (LTD)

Activation of mGluR2/3 is strongly implicated in the induction of LTD at various synapses. For instance, mGluR2 knockout mice show impaired LTD at the mossy fiber-CA3 synapse in the hippocampus.[3] Chronic cocaine or morphine administration has been found to impair mGluR2/3-dependent LTD in the prefrontal cortex and nucleus accumbens, respectively.[4] The application of mGluR2/3 agonists can pharmacologically induce LTD.[4]

Long-Term Potentiation (LTP)

The role of group II mGluR activation in LTP is more nuanced. Generally, their activation is considered to suppress LTP by reducing presynaptic glutamate release.[3] For example, the group II mGluR agonist 4C3HPG has been shown to inhibit LTP expression in the dentate gyrus in vivo.[3] However, some studies suggest a more complex modulatory role. For instance, the mGluR2/3 agonist LY379268 has been shown to enhance theta-burst stimulation-induced LTP in the hippocampus under certain conditions, potentially through a metaplastic mechanism involving the recruitment of mGlu5 receptors and endocannabinoid signaling.[5]

Quantitative Data on the Effects of Group II mGluR Agonists

The following table summarizes quantitative data from studies using various group II mGluR agonists, which can be considered indicative of the potential effects of MGS0028.

| Agonist | Preparation | Synapse | Effect | Quantitative Change |

| LY379268 | Mouse prefrontal cortex slices | Mediodorsal thalamus to pyramidal cells | Induction of LTD | ~40% reduction in EPSC amplitude with optogenetic isolation.[6] |

| DCG-IV | Rat hippocampal slices | CA1 | Reversible depression of EPSP slope | 43% of baseline EPSP slope.[7] |

| DCG-IV | Rat anterior cingulate cortex slices | Excitatory synapses onto SST+ interneurons | Reduction in sEPSC and mEPSC frequency | Significant reduction in frequency, more pronounced than in PV+ interneurons.[8] |

| LY379268 | Mouse hippocampal slices | Schaffer collateral to CA1 | Enhancement of TBS-LTP | Significant increase in LTP magnitude.[5] |

| NAAG | Freely moving rats | Medial perforant path to dentate gyrus | Impairment of LTP expression | Significant reduction in LTP magnitude.[9] |

Core Signaling Pathways

Activation of mGluR2/3 by an agonist like MGS0028 primarily initiates a Gαi/o-coupled signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[1][10] This canonical pathway is central to the presynaptic inhibition of neurotransmitter release.

In addition to the canonical pathway, group II mGluRs can also engage other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.[1][11] These alternative pathways may contribute to the more complex and context-dependent effects of mGluR2/3 activation on synaptic plasticity.

Presynaptic Inhibition Signaling Pathway

Caption: Presynaptic inhibition by MGS0028 via the Gαi/o pathway.

Experimental Workflow for Assessing MGS0028 Effects

References

- 1. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 2. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased Synaptic Strength and mGlu2/3 Receptor Plasticity on Mouse Prefrontal Cortex Intra-telencephalic Pyramidal Cells Following Intermittent Access to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DCG-IV inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of mGlu2/3 receptors on synaptic activities to different types of GABAergic interneurons in the anterior cingulate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabotropic glutamate receptor mGluR3 is critically required for hippocampal long-term depression and modulates long-term potentiation in the dentate gyrus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of MGS0028: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of MGS0028, a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). MGS0028 is under investigation for its potential therapeutic applications in psychiatric disorders.[1][2][3] This document outlines the core mechanism of action, summarizes key quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

MGS0028 selectively activates mGluR2 and mGluR3, which are Class C G-protein coupled receptors (GPCRs).[3] These receptors are predominantly coupled to the Gi/o family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the associated Gi/o protein, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This reduction in cAMP leads to decreased activity of protein kinase A (PKA), a key downstream effector.[1][5] A major consequence of reduced PKA activity is the diminished phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in regulating the expression of numerous genes.[1]

Beyond the canonical Gi/o pathway, mGluR2/3 agonists have also been shown to modulate other signaling cascades, including the protein kinase C (PKC), Akt/glycogen synthase kinase 3β (GSK3β), and extracellular signal-regulated kinase 1/2 (Erk1/2) pathways, particularly in postsynaptic neurons.[5]

Quantitative Data Summary

| Parameter | Representative Value (for LY379268) | Assay Type | Description |

| Binding Affinity (Ki) | ~2 nM | Radioligand Binding Assay | Measures the affinity of the compound for the mGluR2/3 receptors. A lower Ki value indicates higher binding affinity. |

| Functional Potency (EC50) | ~19 nM | [³⁵S]GTPγS Binding Assay | The concentration of the agonist that produces 50% of the maximal response in a functional assay, in this case, G-protein activation.[1] |

| Efficacy (Emax) | Full Agonist | [³⁵S]GTPγS Binding Assay | The maximum functional response induced by the compound relative to an endogenous or reference agonist. |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically employed to characterize compounds like MGS0028.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR2/3 receptors.

Materials:

-

Cell membranes prepared from cells expressing recombinant human mGluR2 or mGluR3.

-

Radioligand (e.g., [³H]-LY354740).

-

Test compound (MGS0028).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known mGluR2/3 agonist or antagonist).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell membranes are thawed and diluted in assay buffer to a final protein concentration of 10-20 µg per well.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).

-

To determine non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of a non-labeled competitor.

-

The membrane suspension is added to each well to initiate the binding reaction.

-

The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

The reaction is terminated by rapid filtration through the filter plate, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

-

The filters are dried, and scintillation fluid is added to each well.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins coupled to the mGluR2/3 receptors upon agonist stimulation.

Materials:

-

Cell membranes prepared from cells expressing recombinant human mGluR2 or mGluR3.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compound (MGS0028).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (a high concentration of unlabeled GTPγS).

-

96-well filter plates or SPA beads.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add the membrane suspension, the test compound at various concentrations, and [³⁵S]GTPγS.

-

Basal G-protein activity is measured in the absence of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The plate is incubated at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

The reaction is terminated by filtration and washing, similar to the radioligand binding assay.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the test compound.

Visualizations

MGS0028 Signaling Pathway

References

- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

MGS0028: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3)[1]. As a conformationally constrained analog of glutamate, its unique bicyclo[3.1.0]hexane structure confers high affinity and oral activity, making it a valuable tool for investigating the therapeutic potential of targeting the glutamatergic system in various neurological and psychiatric disorders[1]. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MGS0028, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

MGS0028, with the IUPAC name (1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, possesses a rigid molecular framework that is key to its selectivity and potency. The introduction of a fluorine atom and a carbonyl group at the C4 position were strategic modifications to enhance its agonist activity[1].

| Property | Value | Reference |

| CAS Number | 321963-33-1 | [2] |

| Molecular Formula | C8H8FNO5 | [2] |

| Molecular Weight | 217.15 g/mol | [2] |

| IUPAC Name | (1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | [2] |

| SMILES | O=C(--INVALID-LINK--(N)[C@]2([H])--INVALID-LINK--(F)[C@]2([H])C1=O)O | [2] |

| Appearance | Solid powder | [2] |

Pharmacological Properties

MGS0028 is a highly potent and selective agonist for mGluR2 and mGluR3. Its affinity for these receptors has been quantified through radioligand binding assays.

| Parameter | Receptor | Value (nM) | Cell Line | Reference |

| Ki | mGluR2 | 0.570 ± 0.10 | CHO | [1] |

| Ki | mGluR3 | 2.07 ± 0.40 | CHO | [1] |

| Ki | mGluR1a, 4, 5, 6, 7 | >100,000 | CHO | [1] |

The functional activity of MGS0028 as an agonist has been demonstrated through its ability to inhibit forskolin-induced cAMP formation.

| Parameter | Receptor | Value (nM) | Cell Line | Reference |

| EC50 | mGluR2 | 1.26 | CHO |

Mechanism of Action and Signaling Pathways

As an agonist of mGluR2 and mGluR3, MGS0028 activates Gαi/o-coupled signaling cascades. This activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

This reduction in cAMP modulates the activity of downstream effectors, ultimately influencing neurotransmitter release and neuronal excitability.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of MGS0028 for human mGluR2 and mGluR3.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR2 or mGluR3 are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.

-

Binding Reaction: Cell membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]LY341495) and varying concentrations of MGS0028.

-

Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of MGS0028 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Formation Assay for EC50 Determination

Objective: To determine the functional potency (EC50) of MGS0028 as an agonist at mGluR2.

Methodology:

-

Cell Culture: CHO cells stably expressing human mGluR2 are seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then stimulated with a fixed concentration of forskolin (to elevate basal cAMP levels) in the presence of varying concentrations of MGS0028.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay (e.g., GloSensor™).

-

Data Analysis: The concentration-response curve for MGS0028-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 value is determined using non-linear regression.

In Vivo Conditioned Avoidance Response in Rats

Objective: To evaluate the antipsychotic-like effects of MGS0028.

Methodology:

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).

-

Acquisition Training: Rats are placed in the shuttle box. A trial begins with the presentation of the CS for a fixed duration, followed by the unconditioned stimulus (US; a mild foot shock) delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal fails to move, it can escape the shock by moving to the other compartment during the US presentation.

-

Drug Administration: MGS0028 is administered orally at doses of 0.3, 1, and 3 mg/kg at a specified time before the test session[3].

-

Testing: The number of avoidance and escape responses is recorded over a set number of trials.

-

Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to a vehicle-treated control group. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

In Vivo Efficacy

MGS0028 has demonstrated significant in vivo activity in animal models relevant to psychiatric disorders. In rats, it strongly inhibited phencyclidine (PCP)-induced head-weaving behavior with an ED50 of 0.090 µg/kg and PCP-induced hyperactivity with an ED50 of 0.30 mg/kg[1]. Furthermore, MGS0028 significantly reduced conditioned avoidance responses in rats in a dose-dependent manner, an effect predictive of antipsychotic activity[3].

Synthesis

The synthesis of MGS0028 is a multi-step process involving the construction of the bicyclo[3.1.0]hexane core and the stereoselective introduction of the amino, fluoro, and carboxylic acid functionalities. While detailed, step-by-step synthetic procedures are proprietary, the general approach has been described in the medicinal chemistry literature and patents[1][4][5]. The process often involves key steps such as cycloadditions and stereocontrolled functional group manipulations.

Conclusion

MGS0028 is a highly potent and selective mGluR2/3 agonist with a well-defined chemical structure and pharmacological profile. Its efficacy in preclinical models suggests its potential as a therapeutic agent for psychiatric disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and therapeutic applications of this important research compound.

References

- 1. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RU2388747C2 - Method for synthesis of bicyclo[3,1,0]hexane derivatives and intermediate compound to this end - Google Patents [patents.google.com]

- 5. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]

MGS0028: A Technical Guide to its Potential in Novel Psychiatric Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0028, a selective agonist for the metabotropic glutamate 2/3 (mGlu2/3) receptors, has emerged from preclinical studies as a promising candidate for the development of novel therapeutics for psychiatric disorders. This technical guide provides a comprehensive overview of the current state of knowledge regarding MGS0028, with a focus on its mechanism of action, preclinical efficacy, and the broader context of mGlu2/3 receptor agonism in psychiatric drug discovery. While MGS0028 itself has not yet entered clinical trials for psychiatric indications, the extensive preclinical data and the clinical evaluation of other drugs in its class underscore the therapeutic potential of this target. This document is intended to serve as a resource for researchers and drug development professionals interested in the advancement of glutamatergic modulation for the treatment of psychiatric illnesses.

Introduction: The Glutamatergic Hypothesis of Psychiatric Disorders

Traditional pharmacotherapies for psychiatric disorders have primarily targeted monoaminergic systems, such as dopamine and serotonin. However, a significant portion of patients do not respond adequately to these treatments, highlighting the need for novel therapeutic strategies. The glutamatergic system, the main excitatory neurotransmitter system in the brain, has gained considerable attention as a key player in the pathophysiology of various psychiatric conditions, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).

The metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors, are crucial modulators of glutamatergic neurotransmission. Among these, the group II mGluRs, comprising mGlu2 and mGlu3 subtypes, are of particular interest. These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[1][2] This has led to the hypothesis that agonizing mGlu2/3 receptors could normalize the hyperglutamatergic states believed to underlie some of the symptoms of psychosis and other psychiatric disorders.

MGS0028 is a potent and selective agonist of mGlu2/3 receptors.[3] Its chemical formula is C8H8FNO5, with a molecular weight of 217.15 g/mol . This guide will delve into the technical details of MGS0028's mechanism of action and the preclinical evidence supporting its potential as a novel psychiatric therapeutic.

Mechanism of Action: mGlu2/3 Receptor Signaling

MGS0028 exerts its effects by binding to and activating mGlu2 and mGlu3 receptors. These receptors are coupled to the Gi/o family of G proteins.[1][4][5] Upon activation by an agonist like MGS0028, the Gi/o protein inhibits the enzyme adenylyl cyclase.[1][4][5] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger.

The reduction in cAMP levels has several downstream consequences:

-

Inhibition of Protein Kinase A (PKA): Lower cAMP levels lead to reduced activity of PKA, a key enzyme involved in phosphorylating numerous downstream targets.[1][4]

-

Modulation of Ion Channels: Activation of mGlu2/3 receptors can lead to the inhibition of voltage-gated calcium channels and the activation of certain potassium channels, ultimately reducing neuronal excitability.[1]

-